
Benzyl-PEG36-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG36-alcohol is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . This compound is particularly valuable in the field of targeted therapy drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG36-alcohol typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) chains. The process can be optimized using various catalysts and reaction conditions. For instance, the hydrogenation of benzaldehyde using Pd-based catalysts under visible light illumination has been shown to be effective . Additionally, the use of bis(methanesulfonyl) peroxide as an oxidant enables selective synthesis of benzylic alcohols .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to be environmentally friendly and efficient, utilizing catalysts such as Pd on activated carbon or alumina. The reaction conditions are optimized to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG36-alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid or benzaldehyde.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, and iodosobenzene.
Reduction: Hydrogenation using Pd-based catalysts is common.
Substitution: Various reagents can be used depending on the desired product.
Major Products Formed
Benzoic Acid: Formed through oxidation.
Benzaldehyde: Another product of oxidation.
Benzyl Alcohol: Formed through reduction.
Aplicaciones Científicas De Investigación
Benzyl-PEG36-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable in targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Used in the development of targeted therapy drugs for various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Benzyl-PEG36-alcohol functions as a linker in PROTACs, which are designed to degrade specific proteins. The mechanism involves the binding of the PROTAC to both the target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The PEG chain in this compound provides flexibility and solubility, enhancing the efficacy of the PROTAC.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Alcohol: A simpler compound used in various chemical reactions.
PEG-based Linkers: Other PEG-based linkers used in the synthesis of PROTACs.
Uniqueness
Benzyl-PEG36-alcohol is unique due to its specific structure, which combines the properties of benzyl alcohol and PEG. This combination provides both reactivity and solubility, making it highly effective as a PROTAC linker .
Propiedades
Fórmula molecular |
C79H152O37 |
|---|---|
Peso molecular |
1694.0 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C79H152O37/c80-6-7-81-8-9-82-10-11-83-12-13-84-14-15-85-16-17-86-18-19-87-20-21-88-22-23-89-24-25-90-26-27-91-28-29-92-30-31-93-32-33-94-34-35-95-36-37-96-38-39-97-40-41-98-42-43-99-44-45-100-46-47-101-48-49-102-50-51-103-52-53-104-54-55-105-56-57-106-58-59-107-60-61-108-62-63-109-64-65-110-66-67-111-68-69-112-70-71-113-72-73-114-74-75-115-76-77-116-78-79-4-2-1-3-5-79/h1-5,80H,6-78H2 |
Clave InChI |
NWJBXCVRZNQLFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


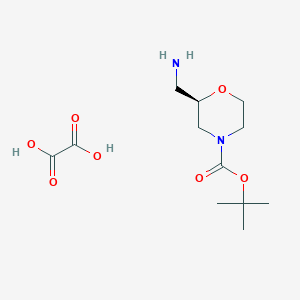

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
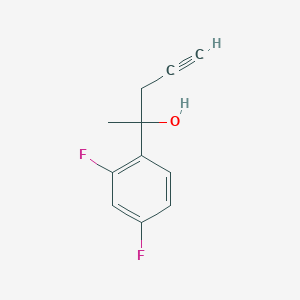
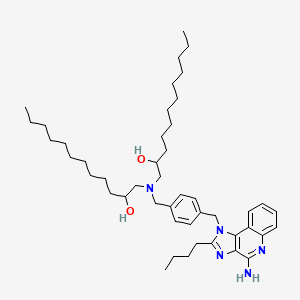
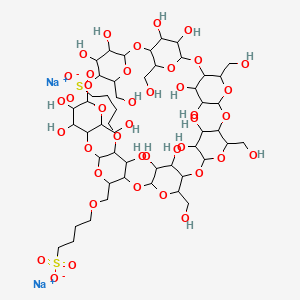


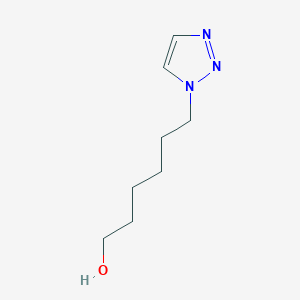
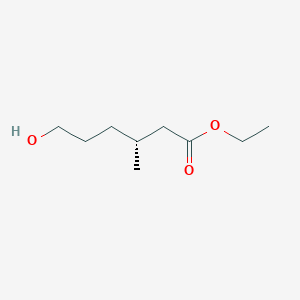


![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)
